molecular formula C12H8FNO2 B12934115 4-(2-Fluoropyridin-4-yl)benzoic acid

4-(2-Fluoropyridin-4-yl)benzoic acid

Cat. No.: B12934115
M. Wt: 217.20 g/mol
InChI Key: UDAJENBZENVORA-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-4-yl)benzoic acid is a fluorinated aromatic compound combining a benzoic acid core with a 2-fluoropyridine substituent at the 4-position. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine atom and the pyridine ring.

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-(2-fluoropyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-7-10(5-6-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)

InChI Key

UDAJENBZENVORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most widely reported and effective method for synthesizing 4-(2-fluoropyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling of a halogenated fluoropyridine with a boronic acid derivative of benzoic acid.

Typical Reaction Scheme:

  • Reactants: 4-bromo-2-fluoropyridine and 4-carboxyphenylboronic acid
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Toluene, dimethylformamide (DMF), or a mixture with water
  • Temperature: Approximately 80–100°C
  • Time: 8–12 hours

Mechanism: The palladium catalyst facilitates the transmetalation between the boronic acid and the aryl halide, forming the biaryl bond.

Example Data from Experimental Conditions:

Parameter Details
Catalyst loading 0.08 mmol Pd(PPh3)4 per 35 mmol reactant
Base Sodium carbonate, 10 mmol
Solvent Toluene, 100 mL
Temperature 80°C
Reaction time 10 hours
Yield Moderate to high (typically 60–85%)

This method is scalable and has been adapted for industrial synthesis with continuous flow reactors to improve yield and purity.

Oxidation of 4-(2-Fluoropyridin-4-yl)benzaldehyde

An alternative approach involves the oxidation of the corresponding aldehyde intermediate to the carboxylic acid.

  • Starting Material: 4-(2-fluoropyridin-4-yl)benzaldehyde
  • Oxidizing Agents: Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4·H2O)
  • Solvent: tert-Butanol and water mixture
  • Conditions: Stirring at room temperature for 20 minutes
  • Workup: Filtration of precipitated acid, washing, and drying

This method provides a direct route to the acid from the aldehyde with good yield and purity, as demonstrated in related pyridinyl benzoic acid derivatives.

Conversion of Intermediates via Acid Chloride Formation

In some synthetic sequences, the carboxylic acid intermediate is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions (around 80°C). This acid chloride can then be used for further coupling or amide bond formation.

  • Reagents: Thionyl chloride
  • Conditions: Reflux at 80°C for several hours
  • Outcome: Formation of acid chloride intermediate, which is isolated as a solid after solvent removal

This step is often employed when the acid is to be coupled with amines or other nucleophiles to form amides or esters.

Amide Coupling Using Carbodiimide Chemistry

For derivatives or further functionalization, the acid can be activated using carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N,N-dimethylaminopyridine (DMAP) as a catalyst.

This method is useful for preparing amide derivatives of this compound and related compounds.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling 4-bromo-2-fluoropyridine, 4-carboxyphenylboronic acid, Pd(PPh3)4, K2CO3, toluene, 80°C, 10 h 60–85 Scalable, high selectivity
Oxidation of Aldehyde NaClO2, NaH2PO4·H2O, t-butanol/H2O, RT, 20 min 70–80 Mild conditions, direct acid formation
Acid Chloride Formation Thionyl chloride, reflux 80°C, several hours Quantitative Intermediate for further coupling
Amide Coupling (EDC/DMAP) EDC·HCl, DMAP, DMF, RT, 48–72 h 50–70 For amide derivatives

Research Findings and Implications

  • Fluorine Substitution Effects: The fluorine atom on the pyridine ring enhances the acidity of the benzoic acid and influences the electronic properties, which can affect coupling efficiency and biological activity.

  • Catalyst Efficiency: Palladium catalysts with triphenylphosphine ligands provide high turnover numbers and selectivity in Suzuki coupling, critical for the synthesis of fluorinated heteroaryl benzoic acids.

  • Industrial Relevance: The Suzuki-Miyaura coupling method is preferred for industrial-scale synthesis due to its robustness, scalability, and relatively mild reaction conditions.

  • Purification: Crystallization from ethyl acetate/hexane mixtures and silica gel chromatography are effective for obtaining high-purity products suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine oxides .

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Compounds:

2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid (CAS 1267011-08-4): Structure: Features a hydroxyl group on the pyridine ring instead of fluorine. Applications: Used in drug discovery for targeting enzymes or receptors requiring polar interactions.

4-(Pyridin-3-yl)benzoic acid: Structure: Pyridine substituent at the 3-position instead of the 4-position, lacking fluorine.

4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid (CAS 1299607-71-8):

  • Structure : Contains a trifluoromethyl group on the pyridine ring.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization in drug design .

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: Structure: Incorporates a morpholino-aniline-pyrimidine hybrid system. Properties: The extended π-system and morpholino group improve interactions with nucleic acids or kinases, suggesting utility in anticancer research .

Table 1: Comparative Data for Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Applications
4-(2-Fluoropyridin-4-yl)benzoic acid* C₁₂H₈FNO₂ 217.20 2-Fluoro-pyridin-4-yl Antibiotic potential (inferred)
2-Fluoro-4-(2-hydroxypyridin-4-yl)BA C₁₂H₈FNO₃ 233.20 2-Hydroxy-pyridin-4-yl Enzyme inhibition
4-[4-(Trifluoromethyl)-2-pyridyl]BA C₁₃H₈F₃NO₂ 267.20 4-Trifluoromethyl-pyridyl Drug metabolism studies
4-(Pyridin-3-yl)benzoic acid C₁₂H₉NO₂ 199.21 Pyridin-3-yl Metal chelation
4-(3-Chloro-2-phenyl-azetidin-1-yl)BA C₁₆H₁₃ClNO₂ 298.74 Azetidinone-chloro-phenyl Antibacterial activity

*Theoretical values for this compound are inferred from analogs.

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